Propargyl-PEG1-t-butyl ester
Overview
Description
Propargyl-PEG1-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Molecular Structure Analysis
The molecular formula of Propargyl-PEG1-t-butyl ester is C10H16O3 . It has a molecular weight of 184.23 g/mol .Chemical Reactions Analysis
The propargyl group in Propargyl-PEG1-t-butyl ester can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
The molecular weight of Propargyl-PEG1-t-butyl ester is 184.23 g/mol . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications
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Chemical Synthesis
- Propargyl-PEG1-t-butyl ester is a derivative of polyethylene glycol (PEG) with a propargyl group (C≡C-CH2-) and a t-butyl ester (-COO-t-butyl) functional group attached to the PEG backbone .
- The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
- The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
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Biochemical Research
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Click Chemistry
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Drug Delivery
- Propargyl-PEG1-t-butyl ester is often used in the field of drug delivery . The hydrophilic PEG spacer increases solubility in aqueous media , which can improve the bioavailability of drugs.
- The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This can be used to attach drug molecules to the PEG backbone, allowing for targeted delivery of the drug.
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Proteomics Research
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Bioconjugation
- Propargyl-PEG1-t-butyl ester can be used for bioconjugation . The propargyl group can participate in copper catalyzed azide-alkyne Click Chemistry to form a stable triazole linkage .
- This can be used to attach various biomolecules to the PEG backbone, allowing for the creation of complex bioconjugates .
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Synthetic Intermediates and Building Blocks
- Propargyl-PEG1-t-butyl ester can be used as a synthetic intermediate or building block in chemical synthesis .
- The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
- The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
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Amino Acid Research
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Nanoparticle Surface Modification
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Biosensor Development
- Propargyl-PEG1-t-butyl ester can be used in the development of biosensors .
- The propargyl group can participate in copper catalyzed azide-alkyne Click Chemistry to form a stable triazole linkage .
- This can be used to attach various biomolecules to the sensor surface, allowing for the detection of specific biological targets .
properties
IUPAC Name |
tert-butyl 3-prop-2-ynoxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-5-7-12-8-6-9(11)13-10(2,3)4/h1H,6-8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHVLESCKRSEAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG1-t-butyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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